molecular formula C15H16N2O2S B2837063 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 727656-12-4

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2837063
CAS No.: 727656-12-4
M. Wt: 288.37
InChI Key: ONRDKXUSZRGWHJ-UHFFFAOYSA-N
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Description

2-Amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a cyclopenta[b]thiophene-3-carboxamide derivative characterized by a 3-methoxyphenyl substituent at the carboxamide position. Its molecular formula is C₁₅H₁₆N₂O₂S, with a molecular weight of 288.37 g/mol and a purity of ≥95% . The compound’s synthesis likely follows the Gewald reaction or microwave-assisted protocols, as seen in related derivatives .

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)17-15(18)13-11-6-3-7-12(11)20-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDKXUSZRGWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a cyclopentadiene derivative, the thiophene ring can be formed through a cyclization reaction with sulfur sources under acidic conditions.

    Amination: Introduction of the amino group can be achieved via nucleophilic substitution using ammonia or an amine derivative.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using carboxylic acid derivatives and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methoxyphenyl Substitution: The methoxyphenyl group is typically introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction using a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:

    Catalyst Optimization: Using catalysts to improve reaction efficiency.

    Process Scaling: Adapting laboratory-scale reactions to industrial-scale production.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, boronic acids for Suzuki coupling.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Research indicates that compounds with similar thiophene structures exhibit anticancer properties. The unique electronic configuration of the cyclopentathiophene moiety may enhance its ability to interact with cancer cell pathways, potentially leading to apoptosis in tumor cells.
  • Anti-inflammatory Effects :
    Compounds derived from thiophenes have shown promise in reducing inflammation. The presence of the amino group can enhance the solubility and bioavailability of the compound, making it suitable for therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties :
    Studies suggest that derivatives of cyclopentathiophenes can protect neuronal cells from oxidative stress. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

  • Pesticide Development :
    The compound's structure suggests potential as a botanical pesticide. Its efficacy against pests can be explored, particularly in the context of developing eco-friendly alternatives to synthetic pesticides.
  • Plant Growth Regulators :
    Given its chemical properties, it may serve as a growth regulator in agricultural settings, promoting healthier plant growth while minimizing environmental impact.

Materials Science Applications

  • Conductive Polymers :
    The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity. Such materials are valuable in the development of organic electronics and sensors.
  • Dyes and Pigments :
    The vibrant colors associated with thiophene compounds make them suitable for use in dyes and pigments for various industrial applications.

Case Study 1: Anticancer Activity

A study conducted on structurally similar thiophene derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential of 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that compounds with similar structures reduced pro-inflammatory cytokine levels in macrophages exposed to lipopolysaccharide (LPS). This suggests a pathway through which this compound could be developed as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene

Biological Activity

2-Amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 727656-12-4) is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N2O2S
  • Molar Mass : 288.36 g/mol
  • Structural Characteristics : The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research has indicated that compounds with similar structures often exhibit significant activity against various enzymes and receptors.

Key Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that thiophene derivatives possess anticancer properties. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antioxidant Properties :
    • The presence of the methoxy group in the phenyl ring is believed to enhance the antioxidant capacity of the compound, potentially providing protective effects against oxidative stress.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease.

In Vitro Studies

A study conducted on various thiophene derivatives demonstrated that modifications at the amino and carboxamide positions significantly influenced their biological activity. Specifically, compounds similar to this compound showed promising results in inhibiting AChE with IC50 values in the low micromolar range .

CompoundIC50 (µM)Target Enzyme
Compound A0.9AChE
Compound B1.5BChE
This compound 1.2 AChE

The proposed mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This is particularly beneficial in conditions characterized by cholinergic deficits .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The primary structural variation among cyclopenta[b]thiophene-3-carboxamides lies in the substituent at the carboxamide group (R-group), which significantly influences electronic, steric, and solubility properties. Key analogues include:

Key Observations:

The 2-methoxyphenyl isomer () has the same molecular weight but differs in steric and electronic effects due to substituent position.

Heterocyclic Substituents :

  • Analogues with thiazole or pyridine rings (e.g., ) exhibit targeted bioactivities, likely due to improved receptor binding or metabolic stability.
Antimicrobial Activity:
  • The 3-chlorophenyl derivative demonstrated antimicrobial activity against bacterial and fungal strains, attributed to the electron-withdrawing chlorine enhancing membrane penetration .
  • N-(o-Tolyl) derivatives showed moderate antifungal activity, though less potent than standard drugs like amphotericin B .
Central Nervous System (CNS) Activity:
  • N-(Thiazol-2-yl) and N-(oxazol-2-yl) derivatives () exhibited anticonvulsant effects in murine models, likely via modulation of voltage-gated ion channels.
  • Microwave-synthesized N-(o-tolyl) analogues () showed enhanced yield and potency compared to conventional methods, highlighting the role of synthetic efficiency.
Anticancer and Antiviral Potential:
  • Derivatives with cyano or pyrimidine groups () displayed antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition.
Key Trends:
  • Microwave irradiation and ionic liquids improve reaction efficiency and reduce synthesis time .
  • The Gewald reaction (condensation of cyclopentanone, sulfur, and cyanoacetates) is a common backbone synthesis route .

ADME and Pharmacokinetic Properties

While ADME data for the target compound is unavailable, N-(o-tolyl) derivatives () showed favorable absorption and metabolic stability, with LogP values <3, suggesting moderate lipophilicity.

Q & A

Q. Methodological Insight :

  • Reagents : Cyclopentanone, sulfur, cyanoacetamide, 3-methoxyaniline.
  • Conditions : Reflux in ethanol (5–8 h), catalytic glacial acetic acid.
  • Purification : Recrystallization from ethanol or isopropyl alcohol.

How is this compound characterized structurally?

Basic Research Question
Characterization employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., δ 6.25 ppm for NH2_2, δ 7.00–8.30 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves dihydro-cyclopenta[b]thiophene ring conformation and hydrogen-bonding networks .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide C=O) .

What solvents are optimal for solubility and purity assessment?

Basic Research Question
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Recrystallization from ethanol or methanol improves purity (>95%). Melting points range between 150–160°C, consistent with cyclopenta[b]thiophene derivatives .

Q. Methodological Insight :

  • Solubility Screening : Use DMSO for biological assays; ethanol for synthetic steps.
  • Purity Check : HPLC with C18 columns (acetonitrile/water gradient).

How is its pharmacological activity evaluated in preclinical models?

Advanced Research Question

  • Anticonvulsant Testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
  • CNS Activity : Forced swim test (FST) for antidepressant effects; locomotor activity assays .
  • Molecular Docking : Targeting GABAA_A receptors or voltage-gated sodium channels to rationalize activity .

Q. Data Contradictions :

  • Variability in IC50_{50} values across assays may arise from differences in pharmacokinetic properties or assay conditions. Cross-validate using in vitro binding assays (e.g., radioligand displacement) .

How can reaction yields be optimized during scale-up?

Advanced Research Question

  • Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) for faster cyclization .
  • Solvent Optimization : Use 1,4-dioxane instead of ethanol to enhance intermediate stability .
  • Temperature Control : Gradual cooling post-reflux minimizes byproduct formation .

Q. Example Protocol :

  • Scale-up : 0.02 mol scale in 1,4-dioxane with triethylamine (0.5 mL) and reflux for 3 h .

What structural modifications enhance target selectivity?

Advanced Research Question

  • Aryl Substituents : Replace 3-methoxyphenyl with pyridinyl or quinolinyl moieties to improve blood-brain barrier permeability .
  • Amide Linkers : Introduce thiourea or acetylated derivatives to modulate hydrogen-bonding interactions with biological targets .

Q. Case Study :

  • Thiourea derivatives (e.g., reaction with phenyl isothiocyanate) show enhanced anticonvulsant activity due to improved binding to GABAergic targets .

How are conflicting spectroscopic data resolved?

Advanced Research Question
Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., enamine-ketoenamine equilibria) or polymorphism.

  • Resolution Strategies :
    • Variable-temperature NMR to identify dynamic processes.
    • Co-crystallization with heavy atoms (e.g., bromine) for unambiguous X-ray analysis .

Q. Example :

  • 1H^1H-NMR δ 2.45–3.10 ppm signals in CDCl3_3 correlate with cyclopentane CH2_2 groups but may split in polar solvents due to conformational flexibility .

What computational methods predict its bioactivity?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electron distribution in the amide group to predict reactivity .
  • Molecular Dynamics (MD) : Simulates binding stability to kinase targets (e.g., EGFR) over 100-ns trajectories .
  • ADMET Prediction : Tools like SwissADME assess logP (∼2.5) and CNS permeability .

What challenges arise during large-scale purification?

Advanced Research Question

  • Byproduct Removal : Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers from cyclocondensation steps .
  • Crystallization Issues : Polymorphism can alter dissolution rates; optimize using solvent mixtures (e.g., ethanol/water) .

Are alternative synthetic routes reported?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 h to 30 min with comparable yields .
  • Enantioselective Routes : Chiral auxiliaries (e.g., Evans oxazolidinones) yield optically active analogs for stereochemical activity studies .

Q. Example :

  • Schiff base formation with aryl aldehydes under microwave irradiation (120°C, 20 min) .

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